molecular formula C10H15N B12978417 2-(tert-Butyl)-4-methylpyridine

2-(tert-Butyl)-4-methylpyridine

Cat. No.: B12978417
M. Wt: 149.23 g/mol
InChI Key: OGBZELSUKYODHJ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl and methyl groups attached to the pyridine ring significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-methylpyridine typically involves the alkylation of 4-methylpyridine with tert-butyl halides under basic conditions. A common method includes the reaction of 4-methylpyridine with tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring. Common reagents include nitric acid for nitration and halogens like chlorine or bromine for halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

2-(tert-Butyl)-4-methylpyridine finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, ion channels, and receptors. For example, it may inhibit calmodulin, a calcium-binding protein, thereby affecting various cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 2-(tert-Butyl)-4-methylpyridine is unique due to its pyridine ring structure, which imparts distinct chemical properties compared to phenolic compounds like BHT and BHA. The presence of the nitrogen atom in the pyridine ring allows for different reactivity and interaction with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-6-11-9(7-8)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBZELSUKYODHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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